molecular formula C13H11ClN4O B2846914 7-(3-chloro-2-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 2034282-42-1

7-(3-chloro-2-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2846914
CAS No.: 2034282-42-1
M. Wt: 274.71
InChI Key: IJBRMWPHUFTPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-chloro-2-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C13H11ClN4O and its molecular weight is 274.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

Research in this area focuses on the synthesis of various heterocyclic compounds, including triazolo and pyrazine derivatives, by manipulating the core structure of related compounds. For example, the synthesis of 1H-pyrazolo[3,4-e]-s-triazolo[3,4-c]-as-triazines and related derivatives was achieved through condensation and ring closure reactions, demonstrating the versatility of these chemical structures in forming complex heterocyclic systems (Youssef et al., 1984). Similarly, the formation of 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles bearing pyrazole and their antimicrobial activity have been explored, indicating the potential for these compounds in medicinal chemistry applications (Reddy et al., 2010).

Biological Activity

Some derivatives exhibit promising biological activities, such as antimicrobial and antifungal properties. For instance, new pyrazoline and pyrazole derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents (Hassan, 2013). Another study focused on the synthesis of triazolo[4,3-a]pyrazines and their anticonvulsant activity, highlighting the potential application of such compounds in the development of new anticonvulsant drugs (Kelley et al., 1995).

Chemical Diversity and Drug Development

The research also emphasizes the enhancement of chemical diversity for potential pharmaceutical applications. For example, a scheme for synthesizing 3,7-disubstituted triazolo[4,3-a]pyrazin-8(7H)-ones has been proposed, offering a method to introduce a wide range of substituents, which is crucial for the discovery and development of new pharmacologically active compounds (Kulikovska et al., 2014).

Properties

IUPAC Name

7-(3-chloro-2-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-8-10(14)4-3-5-11(8)18-7-6-17-9(2)15-16-12(17)13(18)19/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBRMWPHUFTPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=CN3C(=NN=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.